molecular formula C32H50N4O14 B12766021 1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid CAS No. 112483-20-2

1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid

Cat. No.: B12766021
CAS No.: 112483-20-2
M. Wt: 714.8 g/mol
InChI Key: FWKYJSBAAPCNMO-UHFFFAOYSA-N
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Description

1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid is a chemical compound with the molecular formula C14H22N2O3. It is known for its unique structure, which includes a pyrrolidinone ring and a diethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one typically involves the reaction of 4-(diethylamino)but-2-yne with 5-methylpyrrolidin-2-one. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities, ensuring consistency and quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The diethylamino group plays a crucial role in binding to receptors or enzymes, modulating their activity. The compound may affect various signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Oxybutynin: Shares a similar diethylamino group and is used in the treatment of overactive bladder.

    Tolterodine: Another compound with similar pharmacological properties used for urinary incontinence.

    Solifenacin: A related compound used for bladder control.

Uniqueness

1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one stands out due to its unique combination of a pyrrolidinone ring and a diethylamino group, which imparts distinct chemical and biological properties.

Properties

CAS No.

112483-20-2

Molecular Formula

C32H50N4O14

Molecular Weight

714.8 g/mol

IUPAC Name

1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid

InChI

InChI=1S/2C13H22N2O.3C2H2O4/c2*1-4-14(5-2)10-6-7-11-15-12(3)8-9-13(15)16;3*3-1(4)2(5)6/h2*12H,4-5,8-11H2,1-3H3;3*(H,3,4)(H,5,6)

InChI Key

FWKYJSBAAPCNMO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC#CCN1C(CCC1=O)C.CCN(CC)CC#CCN1C(CCC1=O)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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